molecular formula C24H22N4O4 B2748767 N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 946273-20-7

N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2748767
CAS No.: 946273-20-7
M. Wt: 430.464
InChI Key: ISCRFYUYYRZKAN-UHFFFAOYSA-N
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Description

N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C24H22N4O4 and its molecular weight is 430.464. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Estrogen Receptor Binding Affinity

Research has shown the synthesis of substituted compounds, including chromene and quinoline moieties, linked with pyrimidine and piperazine, evaluated for cytotoxic activities against human breast cancer cell lines. These compounds demonstrated significant anti-proliferative activities, with molecular docking showing good binding affinity against Bcl-2 protein. Structure-activity relationship (SAR) analysis suggested that the attachment of chromene and quinoline moieties enhances anti-proliferative activities (Parveen et al., 2017).

Chemosensor Development

A study focused on the synthesis of a highly selective fluorescence chemosensor, showcasing an “on-off-on” fluorescence response toward Cu2+ and H2PO4−, indicating potential for environmental and biological sensing applications. This chemosensor demonstrated a low detection limit and stable pH range for determination, highlighting its utility in selective detection tasks (Meng et al., 2018).

Antiviral Activity

A study synthesized compounds with a pyrimidine base and evaluated their antiviral activity against various DNA and RNA viruses, including herpes simplex virus and human immunodeficiency virus. The research identified specific isomers with significant inhibition of viral replication, emphasizing the potential therapeutic applications of these compounds (Holý et al., 2002).

Pharmacological Applications

Research into N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides identified them as potential TRPM8 antagonists, contributing to neuropathic pain management. The study provided insight into the synthesis, structural influence on potency, and pharmacological evaluation, showcasing the therapeutic potential of these compounds (Chaudhari et al., 2013).

Properties

IUPAC Name

N-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O4/c1-14(2)31-22-13-21(25-15(3)26-22)27-17-8-10-18(11-9-17)28-23(29)19-12-16-6-4-5-7-20(16)32-24(19)30/h4-14H,1-3H3,(H,28,29)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCRFYUYYRZKAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC(C)C)NC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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